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Compound of Interest

Compound Name:
Benzenepropanal, 2-bromo-4-

methoxy-

Cat. No.: B13548778

Get Quote

Executive Summary & Compound Profile
Benzenepropanal, 2-bromo-4-methoxy- (also known as 3-(2-bromo-4-

methoxyphenyl)propanal) presents a unique analytical challenge due to the reactivity of its

aldehyde moiety and the specific substitution pattern on the benzene ring. Precise

characterization is required to ensure the integrity of the carbon chain extension (from C8 to

C10) and to verify the retention of the bromine handle for subsequent cross-coupling reactions.
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Property Specification

IUPAC Name 3-(2-bromo-4-methoxyphenyl)propanal

CAS Number 1033221-02-1

Molecular Formula C₁₀H₁₁BrO₂

Molecular Weight 243.10 g/mol

Key Functional Groups
Aldehyde (-CHO), Aryl Bromide (Ar-Br), Aryl

Ether (-OMe)

Common Impurities

2-bromo-4-methoxybenzaldehyde (Starting

Material), 2-bromo-4-methoxycinnamic acid

(Oxidation), 3-(2-bromo-4-

methoxyphenyl)propanol (Over-reduction)

Comparative Analysis of Characterization Methods
This section evaluates the "performance" of analytical techniques in the context of resolution

(ability to distinguish the product from impurities) and sensitivity.

Method A: 1H NMR Spectroscopy (The Gold Standard)
Performance Verdict:Superior for structural confirmation and purity assay. Why: NMR provides

the only definitive proof of the propanal chain formation (C10) versus the benzaldehyde

precursor (C8).

Critical Diagnostic Signals:

The Aldehyde Proton: Look for a triplet at ~9.80 ppm (

Hz). This distinguishes the product from the alcohol impurity (which lacks this signal) and
the benzaldehyde starting material (which shows a singlet at ~10.2 ppm).

The Alkyl Chain: The presence of two methylene groups is the "fingerprint" of the

successful chain extension.

-CH
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(adjacent to CHO): Triplet of doublets at ~2.7-2.9 ppm.

-CH

(benzylic): Triplet at ~3.0-3.2 ppm.

Aromatic Region (1,2,4-Substitution):

H-3 (meta to alkyl, ortho to Br): Appears as a doublet (

Hz) or singlet at ~7.1 ppm. The bromine atom deshields this position.

H-5 & H-6: Appear as an AB system or two doublets around 6.8 - 7.2 ppm.

Method B: Infrared Spectroscopy (FT-IR)
Performance Verdict:High Utility for rapid process monitoring (reaction completion). Why: It

offers a binary "Yes/No" on the presence of the carbonyl group and the absence of the hydroxyl

group.

Key Bands:

C=O Stretch (Aldehyde): Sharp band at 1720-1730 cm⁻¹.

Differentiation: Conjugated aldehydes (like the benzaldehyde precursor) typically absorb

at a lower frequency (~1680-1700 cm⁻¹) due to resonance. The non-conjugated

propanal carbonyl shifts to higher wavenumbers.

C-H Stretch (Aldehyde): Distinct "Fermi doublet" at 2720 and 2820 cm⁻¹.

Absence of O-H: A broad peak at 3200-3500 cm⁻¹ indicates contamination with the alcohol

byproduct or water.

Method C: Mass Spectrometry (GC-MS / LC-MS)
Performance Verdict:Essential for isotopic verification. Why: Confirms the presence of the

Bromine atom, which is critical if the molecule is a precursor for Suzuki/Heck couplings.

Isotopic Signature:
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The molecular ion

and

will appear in a 1:1 ratio (characteristic of

Br and

Br).

Base Peak: Likely

135/137 (tropylium ion derivative) or loss of the acetaldehyde fragment.

Data Presentation: Spectral Fingerprint Comparison
The following table contrasts the target molecule with its most critical process impurities.

Feature
Target:

Benzenepropanal

Impurity A:

Benzaldehyde SM

Impurity B: Propanol

Derivative

1H NMR (-CHO) Triplet, ~9.8 ppm Singlet, ~10.2 ppm Absent

1H NMR (Alkyl)
2x CH₂ (Multiplets,

2.7-3.2 ppm)
Absent

2x CH₂ + CH₂-OH (3.6

ppm)

IR (C=O)
1725 cm⁻¹ (Non-

conjugated)

1685 cm⁻¹

(Conjugated)
Absent

IR (O-H) Absent Absent Broad, 3400 cm⁻¹

Carbon Count 10 Carbons 8 Carbons 10 Carbons

Experimental Protocol: 1H NMR Sample Preparation
To ensure "Trustworthiness" and reproducibility, follow this protocol to avoid aldehyde oxidation

(to cinnamic acid derivatives) during analysis.

Solvent Selection: Use CDCl₃ (Chloroform-d) containing 0.03% TMS as an internal standard.

Ensure the solvent is stored over molecular sieves to remove water (water promotes hydrate

formation).
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Sample Mass: Weigh 10-15 mg of the oil/solid into a clean vial.

Dissolution: Add 0.6 mL of CDCl₃. Agitate gently. Do not sonicate aggressively as heat can

degrade thermally labile aldehydes.

Filtration (Optional): If the sample contains inorganic salts (from the reduction step), filter

through a small plug of glass wool directly into the NMR tube.

Acquisition: Run a standard proton sequence (16 scans, d1=1.0s).

Expert Tip: If distinguishing the aldehyde triplet is difficult due to baseline noise, increase

the relaxation delay (d1) to 5.0s, as aldehyde protons often have longer T1 relaxation

times.

Visualization: Synthesis & Characterization Logic
The following diagram illustrates the synthesis pathway and the decision logic for spectroscopic

validation.
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Figure 1: Synthesis workflow and spectroscopic decision checkpoints for validating

Benzenepropanal, 2-bromo-4-methoxy-.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 2-Bromo-1-iodo-4-methoxybenzene | CAS#:466639-53-2 | Chemsrc [chemsrc.com]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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